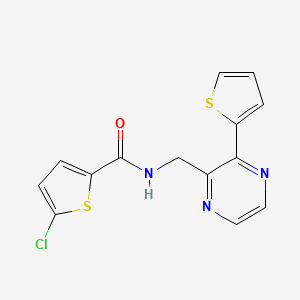

![molecular formula C19H16ClF3N4O2 B2952993 N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide CAS No. 338409-34-0](/img/structure/B2952993.png)

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

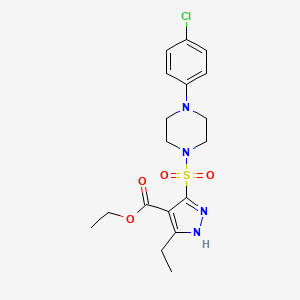

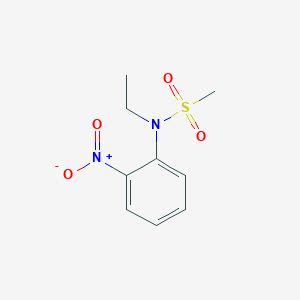

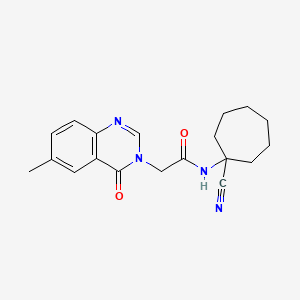

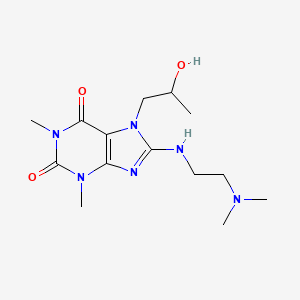

“N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide” is a complex organic compound . It contains a trifluoromethyl group, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of such compounds often involves several steps, including Pd-catalyzed coupling reactions and hydrolysis . For instance, the synthesis of related trifluoromethylpyridines involves the use of intermediates like 2,3-dichloro-5-(trifluoromethyl)-pyridine .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its IUPAC name. It contains a pyridinyl ring, an isoxazole ring, and a phenyl ring, all connected by various functional groups .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to its multifunctional nature. It’s known that trifluoromethylpyridines can participate in various reactions, including vapor-phase reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For instance, it is likely to have a high molecular weight and may exhibit properties such as fluorescence .Applications De Recherche Scientifique

Pharmaceuticals: Antagonist for CGRP Receptors

This compound is utilized in the pharmaceutical industry as a calcitonin gene-related peptide (CGRP) receptor antagonist . CGRP is a neurotransmitter involved in causing vasodilation and inflammation during migraine attacks. By inhibiting CGRP receptors, this compound can potentially be used to treat migraines by preventing the dilation of blood vessels in the brain.

Agrochemicals: Synthesis of Pesticides

The trifluoromethylpyridine (TFMP) derivatives, to which this compound belongs, are extensively used in the synthesis of pesticides . These derivatives are known for their effectiveness in protecting crops from pests, with more than 20 new TFMP-containing agrochemicals having acquired ISO common names.

Antimicrobial Agents: Targeting Bacterial Proliferation

Research suggests that derivatives of this compound could be effective in targeting bacterial proliferation . The presence of the TFMP moiety is believed to enhance the potency of antimicrobial agents against specific bacterial enzymes, potentially leading to new treatments for bacterial infections.

Veterinary Medicine: Animal Health

Several TFMP derivatives are used in veterinary medicine. The unique properties of the compound make it suitable for treating various animal health issues, particularly as an ingredient in veterinary pharmaceuticals .

Cancer Research: Drug Synthesis

Compounds with the TFMP group have been involved in the synthesis of drugs for cancer treatment. Their unique chemical properties allow them to interact with specific cellular targets, which could be exploited to develop novel anticancer therapies .

Neuroscience: Neurotransmitter Modulation

Due to its action on neurotransmitter receptors, this compound and its derivatives could be used in neuroscience research to study neurotransmitter modulation and its effects on neurological disorders .

Organic Chemistry: Fluorine Chemistry

The compound is also significant in the field of organic chemistry, particularly in fluorine chemistry. The incorporation of fluorine atoms into organic molecules can lead to unique behaviors and applications in various fields, including medicine and catalysis .

Hepatitis C Treatment: Inhibitors of NS5B

Derivatives of this compound have been studied as potential inhibitors of NS5B, a crucial enzyme in the replication of the Hepatitis C virus. This could lead to new therapeutic options for treating Hepatitis C .

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been known to target a variety of pathogens such as botrytis spp, Sclerotinia spp, and Monilia spp, as well as against powdery mildews and some leaf spot diseases in a broad range of crops .

Mode of Action

It’s known that the spatial configuration of the carbon atoms connected to certain groups plays an important role in the fungicidal activity of similar compounds .

Biochemical Pathways

It’s known that similar compounds can affect a wide variety of biochemical pathways, leading to their fungicidal activity .

Result of Action

Similar compounds have been known to exhibit fungicidal activity, suggesting that this compound may also have similar effects .

Propriétés

IUPAC Name |

N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClF3N4O2/c1-11-15(16(27-29-11)12-5-3-2-4-6-12)18(28)25-8-7-24-17-14(20)9-13(10-26-17)19(21,22)23/h2-6,9-10H,7-8H2,1H3,(H,24,26)(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAGEMCQENPSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NCCNC3=C(C=C(C=N3)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClF3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-methyl-3-phenyl-4-isoxazolecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)sulfonyl-6-ethyl-4-oxoquinolin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2952910.png)

![2-(3-Chlorophenyl)-7-(2,4-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2952917.png)

![Ethyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2952919.png)

![1-(4-Chlorophenyl)-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2952921.png)

![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2952922.png)

![[4-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2952933.png)